molecular formula C17H18Cl2N4O2S B2674141 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-12-9

5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2674141
CAS No.: 886910-12-9
M. Wt: 413.32
InChI Key: CTTQLPDLCHFVJG-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Key structural features include:

  • Morpholino moiety: A six-membered saturated amine ring, contributing to solubility and hydrogen-bonding capacity.
  • Ethyl substituent at position 2: Modifies steric and electronic properties of the core.

While pharmacological data for this specific compound are unavailable in the provided evidence, its structural design aligns with derivatives explored for antimicrobial, antifungal, and enzyme-targeting applications .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O2S/c1-2-13-20-17-23(21-13)16(24)15(26-17)14(22-5-7-25-8-6-22)11-4-3-10(18)9-12(11)19/h3-4,9,14,24H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTQLPDLCHFVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel derivative featuring a thiazole and triazole moiety that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18Cl2N4O1S\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}_1\text{S}

This structure features a dichlorophenyl group and a morpholino group attached to a thiazole-triazole scaffold, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that derivatives containing thiazole and triazole rings often disrupt bacterial cell wall synthesis or inhibit vital enzymatic pathways.
  • Efficacy : In vitro studies have shown that the compound is effective against both Gram-positive and Gram-negative bacteria. For example, it demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

  • Cell Line Studies : The anticancer potential was evaluated using several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .
  • Mechanistic Insights : The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole and triazole moieties can enhance cytotoxicity .

Anti-inflammatory Effects

  • Inflammation Models : The compound has shown promise in reducing inflammation in various models. In animal studies, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Potential Applications : Given its anti-inflammatory properties, the compound may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Table 1: Biological Activities of the Compound

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.5 - 2 μg/mL
Escherichia coli1 - 4 μg/mL
AnticancerMCF-7 (breast)10 μM
HCT-116 (colon)6 μM
Anti-inflammatoryCytokine levels in animal modelsSignificant reduction

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Barbuceanu et al. evaluated various triazole derivatives against resistant strains of bacteria. The tested compound showed superior activity compared to traditional antibiotics such as vancomycin and ampicillin .
  • Case Study on Cancer Cell Lines : In a comparative study of various triazole compounds, this specific derivative was noted for its ability to induce apoptosis in MCF-7 cells more effectively than other tested compounds, suggesting a unique mechanism of action that warrants further investigation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole scaffolds exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Triazoles can inhibit angiogenesis and induce apoptosis in cancer cells. They may also act as inhibitors of various kinases involved in cancer progression.
  • Case Studies : In vitro studies have shown that derivatives of triazole can effectively target cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .

Antimicrobial Properties

The thiazole and triazole structures contribute to the antimicrobial efficacy of this compound:

  • Activity Spectrum : It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Research Findings : Studies have demonstrated that related compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Antiviral Effects

The compound's structural characteristics suggest potential antiviral applications:

  • Target Viruses : Preliminary studies indicate activity against viruses such as HIV and influenza by disrupting viral replication processes.
  • Mechanistic Insights : The inhibition of viral enzymes or interference with viral entry into host cells has been proposed as mechanisms of action .

Neuropharmacological Applications

Triazole compounds are being explored for their effects on neurological disorders:

  • GlyT1 Inhibition : Some derivatives have been identified as potent inhibitors of the glycine transporter GlyT1, which is relevant for treating schizophrenia and other cognitive disorders .
  • Case Studies : Research has highlighted the potential for these compounds to modulate neurotransmitter systems effectively .

Synthesis and Development

The synthesis of 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions including:

  • Formation of the thiazole ring.
  • Introduction of the triazole moiety via click chemistry.
  • Functionalization with dichlorophenyl and morpholino groups.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituents:

Compound Name Substituents Key Features Source
Target Compound 2,4-Dichlorophenyl, morpholino, ethyl, hydroxyl Morpholino enhances solubility; dichlorophenyl increases lipophilicity. -
5-((3-Chlorophenyl)(4-ethylpiperazinyl)methyl)-2-ethyl... 3-Chlorophenyl, 4-ethylpiperazinyl, ethyl Piperazinyl group introduces basicity; ethyl chain modifies steric bulk.
5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyl... 3-Chlorophenyl, piperazinyl, ethoxy-methoxyphenyl, methyl Ethoxy and methoxy groups enhance polarity; piperazinyl aids in solubility.
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl, methyl Fluorine atoms improve metabolic stability; methyl group simplifies synthesis.
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Chlorophenyl, amino-methylene Planar conjugated system; chlorophenyl enhances π-π stacking potential.

Conformational and Crystallographic Insights

  • Planarity: Isostructural compounds in adopt planar conformations except for perpendicular fluorophenyl groups, suggesting that the target compound’s dichlorophenyl and morpholino groups may disrupt planarity, impacting crystal packing and solubility .

Pharmacological Potential

  • Enzyme Interactions: Derivatives like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles () show promise against fungal lanosterol demethylase (PDB: 3LD6). The target compound’s morpholino and hydroxyl groups may enhance binding to similar enzyme active sites .
  • Antifungal Activity: Piperazinyl and chlorophenyl substituents in analogs (e.g., and ) correlate with bioactivity, suggesting the target compound’s dichlorophenyl-morpholino combination could offer synergistic effects .

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